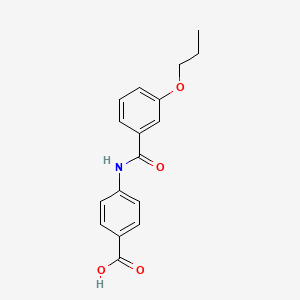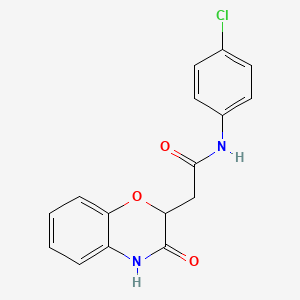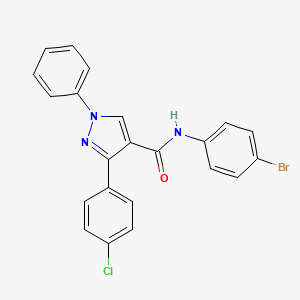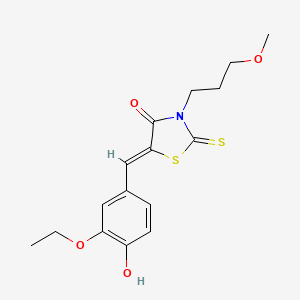![molecular formula C23H28N10O8S2 B4579377 1,4-bis{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-1,4-diazepane CAS No. 893778-99-9](/img/structure/B4579377.png)
1,4-bis{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-1,4-diazepane
Vue d'ensemble
Description
1,4-bis{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-1,4-diazepane is a useful research compound. Its molecular formula is C23H28N10O8S2 and its molecular weight is 636.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 636.15330024 g/mol and the complexity rating of the compound is 1040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Chemical Reactions
- Olefin Epoxidation : Manganese(III) complexes derived from bisphenolate ligands, including structures related to diazepane derivatives, have been studied for their catalytic abilities in olefin epoxidation reactions. These complexes show enhanced reactivity and selectivity under certain conditions, illustrating the potential of diazepane-containing compounds in catalysis (Sankaralingam & Palaniandavar, 2014).
Material Science and Polymer Chemistry
- Proton Exchange Membranes : Research on sulfonated polytriazoles, incorporating semifluorinated diazide monomers, has highlighted their application in proton exchange membranes for fuel cells. These materials exhibit good thermal and chemical stability, low water uptake, and high proton conductivity, suggesting the potential utility of diazepane derivatives in energy-related applications (Saha et al., 2017).
Organic Synthesis
- Synthesis of Heterocyclic Compounds : Diazepane derivatives have been explored as intermediates in the synthesis of complex organic molecules, including heterocyclic compounds. This includes the development of novel synthetic routes and catalysts that facilitate the construction of these molecules under mild conditions, indicating the versatility of diazepane-containing compounds in synthetic organic chemistry (Goli-Jolodar & Shirini, 2017).
Chemical Stability and Reactivity
- Oxotransferases Model Studies : Asymmetric dioxomolybdenum(VI) complexes, including those derived from bis(phenolate) ligands related to diazepane structures, have been examined as models for oxotransferase enzymes. These studies provide insights into the reactivity and mechanism of action of these enzyme models, offering implications for the design of bioinspired catalysts (Mayilmurugan et al., 2011).
Propriétés
IUPAC Name |
1,4-bis[[2,5-dimethoxy-4-(tetrazol-1-yl)phenyl]sulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N10O8S2/c1-38-18-12-22(20(40-3)10-16(18)32-14-24-26-28-32)42(34,35)30-6-5-7-31(9-8-30)43(36,37)23-13-19(39-2)17(11-21(23)41-4)33-15-25-27-29-33/h10-15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBJEXAKMODMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C=NN=N2)OC)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)OC)N5C=NN=N5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N10O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127006 | |
| Record name | 1,4-Bis[[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl]hexahydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893778-99-9 | |
| Record name | 1,4-Bis[[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl]hexahydro-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893778-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis[[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl]hexahydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)

![METHYL 1-(3-METHOXYPHENYL)-7-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4579334.png)
![ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4579342.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4579347.png)
![3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide](/img/structure/B4579353.png)
![N-[(3-chlorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B4579355.png)

![(5E)-5-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4579368.png)
![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4579393.png)
